Oxane-4-carboximidamide

Catalog No.
S683815
CAS No.
780031-45-0
M.F
C6H12N2O
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxane-4-carboximidamide

CAS Number

780031-45-0

Product Name

Oxane-4-carboximidamide

IUPAC Name

oxane-4-carboximidamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8)

InChI Key

RLVPQNBFDNJRQS-UHFFFAOYSA-N

SMILES

C1COCCC1C(=N)N

Canonical SMILES

C1COCCC1C(=N)N

Oxane-4-carboximidamide is a chemical compound characterized by its unique molecular structure, which includes a six-membered ring and functional groups that contribute to its reactivity and biological activity. The molecular formula for Oxane-4-carboximidamide is C6H12N2O2, and it has a molar mass of approximately 144.18 g/mol . This compound is often encountered in various chemical and pharmaceutical applications, particularly in the field of medicinal chemistry.

  • The mechanism of action for Oxane-4-carboximidamide is not fully understood.
  • Studies suggest it can bind to metal ions through the nitrogen and oxygen atoms in the carboximidamide group, forming complexes that act as catalysts for reactions like cyclohexene oxide copolymerization with CO2 [].
  • No specific information on toxicity, flammability, or reactivity is currently available in scientific literature.

Limitations and Future Research

  • Research on Oxane-4-carboximidamide is limited. More studies are needed to understand its synthesis, physical and chemical properties, mechanism of action in metal complexation, and potential applications.
  • Safety data is also essential for responsible handling in research settings.
Due to its functional groups. Notably, it may undergo:

  • Acid-base reactions: The carboximidamide group can act as both an acid and a base, allowing it to participate in proton transfer reactions.
  • Nucleophilic substitutions: The nitrogen atoms in the imidamide group can serve as nucleophiles, facilitating substitutions with electrophiles.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for synthesizing derivatives and analogs that may exhibit enhanced biological properties.

Research indicates that Oxane-4-carboximidamide exhibits notable biological activities, particularly in ophthalmology. It has been used in treatments related to retinal detachment, demonstrating efficacy in complex cases where traditional therapies may fail. Its mechanism of action may involve modulation of cellular signaling pathways or direct interaction with specific receptors, although detailed studies are still needed to elucidate these mechanisms fully.

Various synthesis methods have been reported for Oxane-4-carboximidamide, including:

  • Direct amination: Reacting oxane derivatives with amines under controlled conditions.
  • Carboxylation followed by amidation: Introducing a carboxylic acid group followed by conversion into the carboximidamide through reaction with ammonia or primary amines.
  • Cyclization techniques: Employing cyclization of linear precursors to form the oxane ring structure.

These methods can be optimized based on the desired purity and yield of the final product.

Oxane-4-carboximidamide has several applications:

  • Pharmaceuticals: Primarily used in ophthalmic formulations for treating retinal conditions.
  • Chemical intermediates: Serves as a building block for synthesizing more complex organic compounds.
  • Research: Utilized in studies focused on drug development and biochemical pathways.

Interaction studies involving Oxane-4-carboximidamide focus on its binding affinity to various biological targets. Preliminary data suggest potential interactions with receptors involved in retinal health, although comprehensive pharmacokinetic and pharmacodynamic profiles are still under investigation. Understanding these interactions is essential for optimizing therapeutic applications and minimizing side effects.

Several compounds share structural similarities with Oxane-4-carboximidamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N'-Hydroxyoxane-4-carboximidamideHydroxyl group additionEnhanced solubility and potential bioactivity
2-Aminooxane-4-carboximidamideAmino group substitutionIncreased reactivity and possible therapeutic uses
Oxazolidinone derivativesFive-membered ring with nitrogenBroad-spectrum antibiotic properties

Oxane-4-carboximidamide is unique due to its specific functional groups that confer distinct biological activities not fully replicated by its analogs.

XLogP3

-0.5

Dates

Last modified: 08-15-2023

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